4-Cyclobutyl-6-(4-phenylpiperazin-1-yl)pyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-(4-phenylpiperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclobutyl-substituted pyrimidine with a phenylpiperazine derivative. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and development .
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-(4-phenylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated derivatives, bases like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
4-Cyclobutyl-6-(4-phenylpiperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-(4-phenylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide: Studied as a selective inhibitor of specific proteases
Uniqueness
4-Cyclobutyl-6-(4-phenylpiperazin-1-yl)pyrimidine stands out due to its unique combination of a cyclobutyl group and a phenylpiperazine moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C18H22N4 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-cyclobutyl-6-(4-phenylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C18H22N4/c1-2-7-16(8-3-1)21-9-11-22(12-10-21)18-13-17(19-14-20-18)15-5-4-6-15/h1-3,7-8,13-15H,4-6,9-12H2 |
InChI Key |
MCYRESZNQRPTCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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